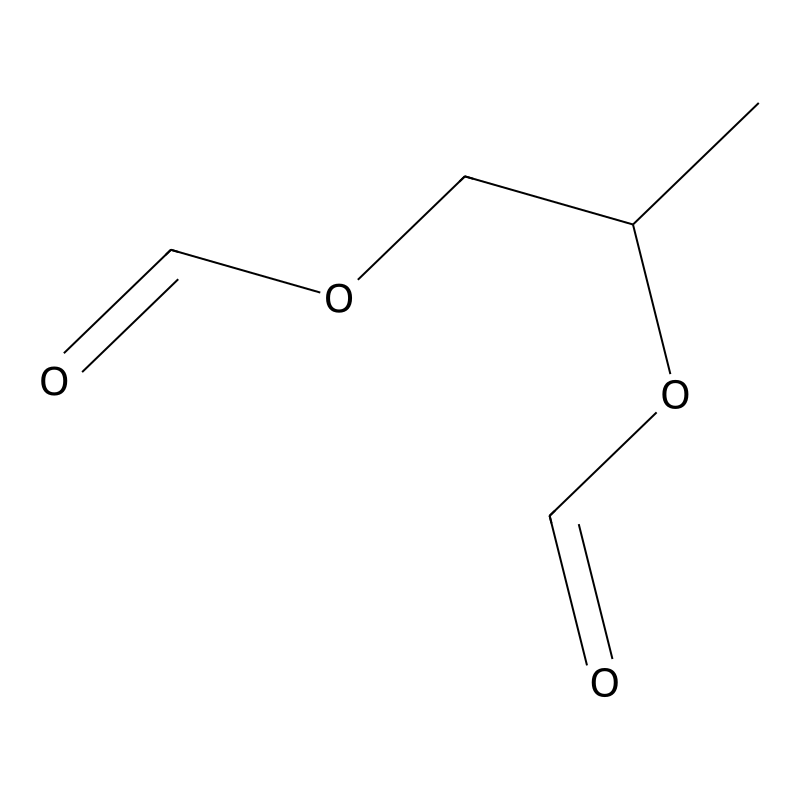1,2-Propanediol diformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Industrial Solvent
1,2-Propanediol diformate can be used as a solvent in various industries such as ink, paint, plastic, and fragrance.
Production of Polymers
1,2-Propanediol is used on a large scale primarily for the production of polymers . It is used in the production of high-performance unsaturated polyester resins, polyurethanes, and plasticizers .
Food and Drug Applications
It is generally recognized as safe for use in food or cosmetics by the US Food and Drug Administration . It is also approved and used as a vehicle for topical, oral, and some intravenous pharmaceutical preparations in the U.S. and in Europe .
Antifreeze
1,2-Propanediol is used as a base fluid in aircraft deicing formulations and in high-quality antifreeze and coolant .
Photography
It is used in photography to reduce the risk of water spots, or deposits of minerals from water used to process film or paper .
Electronic Cigarettes Liquid
Miscellaneous Applications
It is used in hydraulic brake fluids, machining oils, industrial soaps, and solvents .
1,2-Propanediol diformate is an organic compound with the molecular formula and a molecular weight of approximately 132.11 g/mol. It is formed through the esterification of 1,2-propanediol with formic acid, resulting in a diester structure that is characterized by the presence of two formate groups attached to the propanediol backbone. This compound is notable for its potential applications in various industrial processes, including as a solvent and in the production of polymers and resins .
Due to the lack of specific research on 1,2-propanediol diformate, it's important to handle it with caution assuming it might share properties with its constituent parts:
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1,2-propanediol and formic acid.
- Transesterification: This compound can react with other alcohols to yield different esters along with 1,2-propanediol.
- Oxidation: Under oxidative conditions, it can be converted to formic acid and other oxidation products.
Common Reagents and Conditions- Hydrolysis: Requires acidic or basic conditions with water.
- Transesterification: Involves alcohols and acid or base catalysts.
- Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.
The biological activity of 1,2-propanediol diformate is linked to its metabolic pathways. It can be produced by various microorganisms through fermentation processes, utilizing substrates like sugars. Key enzymes involved in its biosynthesis include l-fucose/rhamnose isomerase and propanediol oxidoreductase. These enzymes facilitate the conversion of sugars into 1,2-propanediol under anaerobic conditions, highlighting its relevance in biotechnological applications .
Laboratory Synthesis
The synthesis of 1,2-propanediol diformate typically involves:
- Esterification Reaction: Combining 1,2-propanediol with formic acid in the presence of an acid catalyst (e.g., sulfuric acid).
- Reflux Conditions: The reaction is conducted under reflux to remove water formed during the process, driving the equilibrium towards ester formation.
Industrial Production
For large-scale production, continuous reactors and distillation columns are utilized to enhance yield and purity. Efficient catalysts and separation techniques are critical for economic viability in industrial settings.
1,2-Propanediol diformate has diverse applications:
- Solvent: Used in various chemical processes due to its solvent properties.
- Polymer Production: Acts as a precursor in the synthesis of unsaturated polyester resins.
- Antifreeze Agent: Utilized in formulations requiring low-temperature stability.
- Biochemical
Research indicates that 1,2-propanediol diformate interacts with various biological pathways through microbial metabolism. Studies have shown that specific microorganisms can efficiently convert sugars into this compound under controlled conditions. The metabolic pathways involved highlight its potential for biofuel production and other biotechnological applications .
Similar CompoundsUniqueness
The uniqueness of 1,2-propanediol diformate lies in its specific esterification pattern that imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to undergo hydrolysis and transesterification adds versatility in various chemical processes.








